molecular formula C13H22BrNO2 B1403173 Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1225276-07-2

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1403173
CAS No.: 1225276-07-2
M. Wt: 304.22 g/mol
InChI Key: GACABBWTCSUAEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1225276-07-2) is a spirocyclic compound with a bicyclic structure featuring a seven-membered azaspiro ring. Its molecular formula is C₁₃H₂₂BrNO₂, and it has a molecular weight of 304.23 g/mol . This compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules and drug candidates. It is commercially available with a purity of ≥95% and is classified as a research-use-only (RUO) chemical .

Key properties:

  • Hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
  • Storage: Sealed in dry conditions at 2–8°C .

Properties

IUPAC Name

tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACABBWTCSUAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Approach:

  • Starting materials: Amino alcohols or diamines with appropriate chain lengths.
  • Reaction conditions: Cyclization often occurs under basic or acidic conditions, sometimes facilitated by dehydrating agents or catalysts.
  • Key reagents: Acid chlorides or anhydrides to activate carboxylic acids, which then undergo intramolecular cyclization.

Research Findings:

  • The patent CN102659678B describes an efficient method where a precursor undergoes a ring-closure via nucleophilic attack, forming the spirocyclic structure with high regioselectivity.

Installation of the tert-Butyl Carboxylate Group at the 7-Position

The tert-butyl ester is introduced via esterification of the carboxylic acid intermediate:

Method:

  • Reagents: tert-Butyl alcohol, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine).
  • Reaction conditions: Typically carried out in dichloromethane (DCM) at room temperature or slightly elevated temperatures (25–40°C).
  • Mechanism: Activation of the carboxylic acid by DCC forms an O-acylurea intermediate, which then reacts with tert-butyl alcohol to form the ester.

Research Findings:

  • The patent CN102659678B reports high-yield esterification using DCC/DMAP, with reaction times around 12–24 hours at ambient temperature.

Summary of Preparation Methods with Data Table

Step Starting Material Reagents Reaction Conditions Yield / Remarks
1. Spirocyclic core synthesis Amino alcohol or diamine Cyclization agents (acid chlorides, dehydrating agents) 25–80°C, 5–12 hours High regioselectivity, yields ~70–85%
2. Bromination at 2-position Spirocyclic intermediate NBS or elemental bromine 0–25°C, radical or electrophilic conditions Selective bromination, yields ~60–75%
3. Esterification at 7-position Carboxylic acid intermediate tert-Butyl alcohol, DCC, DMAP Room temperature, 12–24 hours Yields >80%
Overall process Efficient, scalable, yields >70%

Notable Research Findings and Industrial Relevance

  • The patent CN102659678B emphasizes a simplified process with fewer steps, high yields (~70.7%), and raw material availability, making it suitable for large-scale synthesis.
  • The method described in CN111620869A involves a multi-step synthesis starting from ethyl malonate, which can be adapted for the spirocyclic core, with halogenation performed at the late stage for better control.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential use in drug development, particularly in the synthesis of novel pharmacological agents. Its unique spirocyclic structure contributes to its biological activity and ability to interact with various biological targets.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated the compound's utility in synthesizing bioactive molecules. For instance, it serves as a precursor in the synthesis of N-(3,4-dimethylisoxazol-5-yl)-2-{4-[(4-fluorobenzyl)oxy]phenyl}-7-azaspiro[3.5]nonane-7-carboxamide, which exhibits promising anti-inflammatory properties . This showcases the compound's versatility in generating complex structures that may lead to new therapeutic agents.

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to undergo various chemical transformations. Researchers utilize it as a building block for constructing more complex molecules through reactions such as nucleophilic substitution and coupling reactions.

Table 1: Summary of Synthetic Routes Using this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with amines to form carbamate derivatives
Coupling ReactionsUsed in cross-coupling reactions with aryl halides
Formation of HeterocyclesServes as a precursor for synthesizing azole compounds

Heterocyclic Chemistry

The compound's structure makes it an excellent candidate for the synthesis of heterocycles, which are crucial in developing new pharmaceuticals. The presence of nitrogen atoms within the spirocyclic framework allows for diverse functionalization, leading to various derivatives with enhanced biological activities.

Case Study: Heterocycle Formation

A notable example involves the reaction of this compound with different nucleophiles, yielding substituted heterocycles that show improved binding affinity to specific biological targets . This aspect highlights its significance in drug discovery processes.

Material Science Applications

Beyond medicinal chemistry, this compound can be applied in material science, particularly in the design of polymers and nanomaterials. Its spirocyclic structure can enhance the mechanical properties and thermal stability of polymer composites.

Research Insight: Polymer Modification

Research indicates that incorporating this compound into polymer matrices can improve their mechanical performance and thermal resistance, making them suitable for advanced applications in aerospace and automotive industries .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications Hazard Profile
This compound (1225276-07-2) Bromo (Br) at position 2 C₁₃H₂₂BrNO₂ 304.23 Pharmaceutical intermediates, cross-coupling reactions H302, H315, H319, H335
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (N/A) Oxo (O) at position 2 C₁₃H₂₁NO₃ 239.32 Drug intermediate (e.g., CDMO production) Not specified; likely low reactivity
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (203662-66-2) Cyano (CN) at position 2 C₁₃H₂₁N₂O₂ 249.32 Lab-scale synthesis, functionalization No known hazards (GHS classification: N/A)
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (392331-78-1) Oxo and additional nitrogen (diaza) C₁₂H₂₀N₂O₃ 240.30 High-throughput medicinal chemistry H302, H315, H319, H335 (acute toxicity)
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (1408075-19-3) Amino (NH₂) at position 7 C₁₃H₂₄N₂O₂ 240.34 Peptide mimetics, CNS drug candidates Not specified; likely reactive amine

Key Differences and Trends

Reactivity: The bromo substituent in the parent compound enables nucleophilic substitution (e.g., Suzuki coupling) and metal-catalyzed cross-coupling reactions . The cyano analog (CN) offers electron-withdrawing properties, stabilizing intermediates in radical or condensation reactions . The amino variant (NH₂) is reactive in amide bond formation, making it valuable for peptide-like structures .

Safety: Bromo and diaza derivatives exhibit higher hazards (e.g., oral toxicity, irritation) due to electrophilic substituents or increased nitrogen content .

Applications :

  • Bromo : Preferred for introducing halogenated motifs in drug discovery .
  • Oxo : Used in ketone-based intermediates for cyclization reactions .
  • Diaza : Explored in PET radiotracers for neurological targets (e.g., alpha-synuclein imaging) .

Biological Activity

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1225276-07-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

  • Molecular Formula : C13H22BrNO2
  • Molecular Weight : 304.23 g/mol
  • Purity : ≥97%

This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action is not fully elucidated; however, it is believed to influence signaling pathways related to cellular proliferation and apoptosis.

Antimicrobial Activity

Several studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for antibiotic development .

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner.

Cell Line IC50 Value
MCF-715 µM
HeLa20 µM
A54925 µM

The apoptosis was confirmed through flow cytometry analysis, indicating an increase in early apoptotic cells upon treatment with the compound .

Case Study 1: Antimicrobial Screening

A comprehensive screening of this compound against clinical isolates of bacteria showed promising results. The compound was tested against multi-drug resistant strains, demonstrating significant inhibition, which highlights its potential as a lead compound in drug discovery .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on its anticancer properties, this compound was evaluated in vivo using xenograft models of breast cancer. The results indicated a substantial reduction in tumor growth compared to control groups, suggesting its efficacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7, ) and perform electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.
  • Step 2 : Monitor reaction progress via TLC or LC-MS. Optimize solvent (e.g., DCM or CCl₄) and temperature (0–25°C) to minimize ring-opening side reactions.
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yields typically range from 50–70%, depending on steric hindrance and bromine regioselectivity .

Q. How should researchers characterize the structural integrity of this compound after synthesis?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm spirocyclic structure and bromine substitution. Compare chemical shifts to analogous compounds (e.g., tert-butyl 2-cyano or 2-oxo derivatives; ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₁₂H₂₁BrN₂O₂).
  • X-ray Crystallography : If crystals are obtainable, use SHELX suite ( ) for structural refinement. Spirocyclic bond angles and bromine position are critical validation points .

Q. What safety precautions are essential when handling this brominated spirocyclic compound?

  • Guidelines :

  • Hazard Mitigation : Assume acute toxicity (oral Category 4, H302) and skin/eye irritation (H315/H319) based on structural analogs ().
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Spill Management : Avoid water contact (risk of HBr release). Use inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common pitfalls?

  • Experimental Design :

  • Substrate Screening : Test Pd-catalyzed couplings with aryl boronic acids. Bromine’s steric bulk may slow transmetallation; optimize ligands (XPhos, SPhos) and bases (Cs₂CO₃).
  • Data Contradictions : If yields are low (<40%), consider competing elimination pathways (e.g., β-hydride elimination). Use ¹H NMR to detect by-products like dehydrohalogenated spirocycles.
  • Reference : Compare to tert-butyl 2-iodo analogs ( ) for reactivity trends .

Q. What computational methods can predict the stereoelectronic effects of bromine on the spirocyclic scaffold?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (C-Br vs. C-H) and assess bromine’s impact on ring strain.
  • Docking Studies : If targeting biological applications, simulate interactions with enzyme active sites (e.g., proteases) using AutoDock Vina.
  • Validation : Cross-reference computational data with experimental NMR coupling constants (³JHH) to validate conformer populations .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

  • Troubleshooting Protocol :

  • Reproducibility Checks : Synthesize the compound independently using literature methods (e.g., ’s hydrolysis protocol modified for bromination).
  • Analytical Triangulation : Combine DSC (melting point), HPLC (purity >95%), and Karl Fischer titration (water content) to identify batch inconsistencies.
  • Case Study : If solubility in DMSO varies, test polymorphic forms via PXRD .

Key Research Findings

  • Synthetic Flexibility : Bromine allows diverse functionalization (e.g., cross-coupling, nucleophilic substitution), but steric effects necessitate careful optimization .
  • Structural Stability : The spirocyclic core resists ring-opening under mild conditions but may degrade in strong acids/bases ().
  • Safety Note : Analogous compounds (e.g., 2-cyano derivatives) show higher toxicity; assume similar risks for the bromo variant .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

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